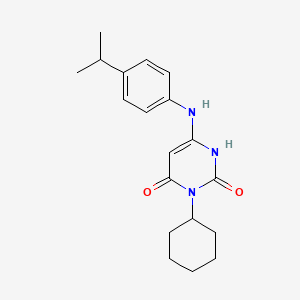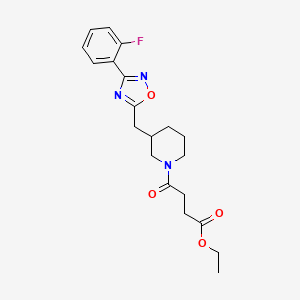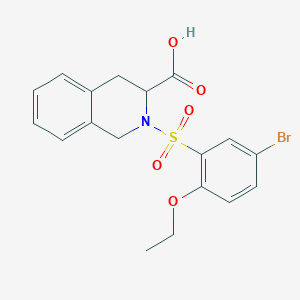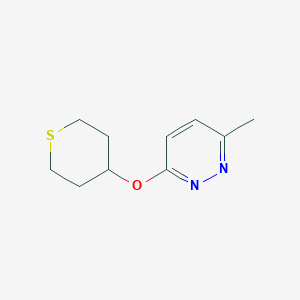
3-cyclohexyl-6-((4-isopropylphenyl)amino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Conformation and Reactivity Analysis
The molecular structure and reactivity of pyrimidine derivatives have been extensively studied due to their potential as bioactive agents. In particular, the vibrational spectra of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were recorded and analyzed using FT-IR and FT-Raman spectroscopy, with vibrational wavenumbers computed using DFT quantum chemical calculations. The geometrical parameters were confirmed by XRD results, and the molecule's reactivity was explored through NBO analysis, frontier molecular orbital analysis, and hyperpolarizability studies. The molecular electrostatic potential results identified potential electrophilic attack sites, and the local reactivity properties were further elucidated by calculating Fukui functions. Non-covalent interactions within the molecule were visualized, and degradation properties were investigated through bond dissociation energies and radial distribution functions. Molecular docking studies suggested that the ligand binds at the active site of the substrate through weak non-covalent interactions .
Synthesis Analysis
The synthesis of novel pyrimidine derivatives has been reported through multicomponent reactions. For instance, a series of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines were obtained from the reaction between 6-aminopyrimidines, dimedone, and arylglyoxal, with the unexpected cyclization process confirmed by NMR and X-ray diffraction measurements . Another synthesis involved a four-component reaction yielding 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, with a proposed mechanism involving a Pd-catalyzed carbonylation and subsequent cyclization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized by various techniques. For example, the asymmetric unit of a tetrahydropyrimidine-2,4-dione compound was described, with nearly planar pyrimidine rings and a perpendicular orientation of the benzene ring to the pyrimidine ring. Hydrogen bonding was observed to play a role in the molecular structure, forming inversion dimers and linking with ethanol molecules . Similarly, the structure of 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate was elucidated, showing hydrogen-bonded chains cross-linked by additional hydrogen bonds .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives has led to the formation of various novel compounds. For instance, 3-aminopyrazolo[4,3-c]pyridine-4,6-dione reacted with aldehydes, aryldiazonium chlorides, chalcones, and enaminones to afford regioselectively novel pyrazolo[4,3-c]pyridine derivatives, naphthyridines, and pyrazolo[1,5-a]pyrimidines. The mechanistic aspects of these reactions were discussed based on elemental analysis and spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. The vibrational spectral analysis provides insights into the molecular conformation, while the molecular docking studies and reactivity analyses reveal the potential biological activity and interaction with substrates. The synthesis of these compounds through multicomponent reactions demonstrates their chemical versatility and potential for generating diverse structures with varying properties .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Research has developed efficient synthetic routes for producing pyrimidine dione derivatives and related compounds. For instance, one study describes the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, highlighting a method that could be applied to similar compounds for creating a variety of pyrimidine derivatives with potential biological activities (Klappa, Rich, & McNeill, 2002).
Chemical Transformations and Applications
Another area of research focuses on the chemical transformations of pyrimidine diones, leading to the creation of diverse heterocyclic compounds. For example, the facile construction of substituted pyrimido[4,5-d]pyrimidones through the transformation of enaminouracil showcases the chemical's flexibility and its utility in synthesizing complex molecules that could have pharmaceutical applications (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Advanced Material Synthesis
Research into pyrimidine diones extends into materials science, where these compounds serve as precursors for the synthesis of novel materials. The synthesis and unusual photochemistry of highly reactive pyrimidinediones, which form unique bicyclic products upon photolysis, illustrate the compound's potential in developing new materials with special properties, such as photochemical reactivity, which could be harnessed in optical applications (Shorunov et al., 2018).
Biological Applications
Moreover, pyrimidine diones and their derivatives are explored for their biological and pharmacological potential. Studies on the antimicrobial activities of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids suggest these compounds could serve as promising candidates for developing antibacterial and antifungal agents, demonstrating the chemical's applicability in drug discovery and medicinal chemistry (Alwan, Al Kaabi, & Hashim, 2014).
Eigenschaften
IUPAC Name |
3-cyclohexyl-6-(4-propan-2-ylanilino)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)14-8-10-15(11-9-14)20-17-12-18(23)22(19(24)21-17)16-6-4-3-5-7-16/h8-13,16,20H,3-7H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZISXGCSNPXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-((4-isopropylphenyl)amino)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)
![N-(3-bromophenyl)-4-({4-[(dimethylamino)sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2538261.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)


![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)
![1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2538268.png)

![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)